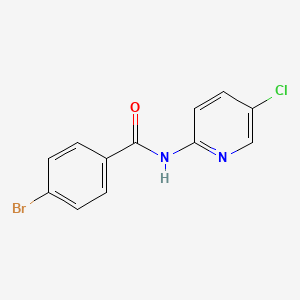

4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Description

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position of the benzoyl group and a 5-chloro-2-pyridylamine moiety. This compound is synthesized via coupling reactions between 4-bromobenzoyl chloride and 5-chloro-2-aminopyridine, a method analogous to procedures described for related benzamides (e.g., 81% yield for 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) .

Properties

IUPAC Name |

4-bromo-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMQDMQXJTEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen Substitution Patterns

Variations in halogen type and position significantly influence physicochemical and biological properties:

- The 6-methylpyridyl group may alter steric interactions compared to the 5-chloro-2-pyridyl group in the parent compound .

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : This derivative includes a trifluoropropoxy group, which increases hydrophobicity and may enhance blood-brain barrier penetration. The multi-halogenated aromatic system could improve binding affinity in hydrophobic enzyme pockets .

Table 1: Halogenated Benzamide Derivatives

Heterocyclic Modifications

Replacement of the pyridyl group with other heterocycles alters electronic and steric profiles:

- 4-Bromo-N-((3-methylbenzo[b]thiophen-2-yl)methyl)benzamide : The benzo[b]thiophene moiety introduces sulfur-based π-conjugation, which may enhance interactions with cysteine residues in target proteins. The methyl group increases lipophilicity .

- 4-Bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide : The benzoxazole ring provides a rigid, planar structure, favoring intercalation into DNA or kinase active sites. This modification could improve anticancer or kinase-inhibitory activity .

Table 2: Heterocyclic Analogues

Substituent Positional Isomerism

The position of halogens and functional groups critically impacts activity:

- 5-Bromo-2-chloro-N-(4-methyl-1-piperazinyl)benzamide : Substitution at the ortho position may hinder amide bond solvation, affecting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.